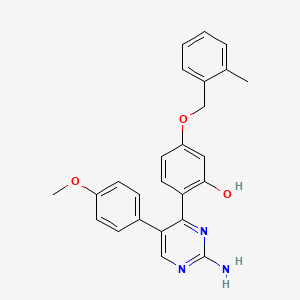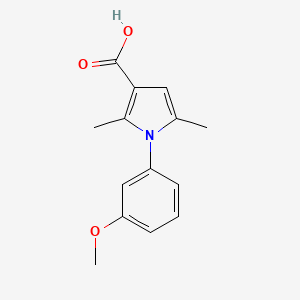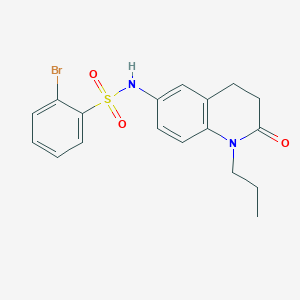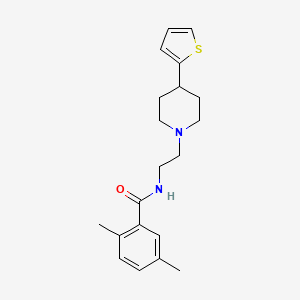![molecular formula C13H11BrN2O2 B2612500 (E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate CAS No. 860785-99-5](/img/structure/B2612500.png)
(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate, also known as compound 1, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Characterization
(E)-{[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}amino acetate and its derivatives have been synthesized and characterized for various scientific applications. The synthesis process often involves reactions like the Paal-Knorr condensation and subsequent treatments to obtain the desired derivatives. The characterization of these compounds is typically conducted using spectral characterization techniques like IR, Mass, 1H NMR, and UV-Vis spectral data. Such processes are fundamental in exploring the properties and potential applications of these compounds in various scientific fields (Shaikh et al., 2021), (Kurt et al., 2020).
Biological Activity
A significant focus of research on this compound is its biological activity, specifically its interactions with DNA and potential as a drug candidate. The DNA binding properties of this compound and its derivatives have been a subject of study, with findings indicating that certain ligands and complexes exhibit DNA binding activity. This suggests potential applications in the development of pharmaceuticals (Kurt et al., 2020).
Antimicrobial and Anticancer Properties
These compounds have also been evaluated for their antimicrobial and anticancer properties. Research indicates that certain pyrrole derivatives exhibit promising antimicrobial activity, with the potential for developing new therapeutic agents. Moreover, specific derivatives have been synthesized and shown to be effective in cytotoxic activity against particular cell lines, highlighting their potential in anticancer treatment (Shaikh et al., 2021), (M, A, Nagaraja K.S., A, R, Karnan Chandran, 2022).
特性
IUPAC Name |
[(E)-[1-(4-bromophenyl)pyrrol-3-yl]methylideneamino] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c1-10(17)18-15-8-11-6-7-16(9-11)13-4-2-12(14)3-5-13/h2-9H,1H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGSZLLDXDKANB-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=CN(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/C1=CN(C=C1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2612419.png)

![6-chloro-3-[(2E)-3-(4-ethylphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2612423.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2612424.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2612426.png)
![1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2612427.png)

![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/no-structure.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-chlorobenzoate](/img/structure/B2612434.png)

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2612437.png)
